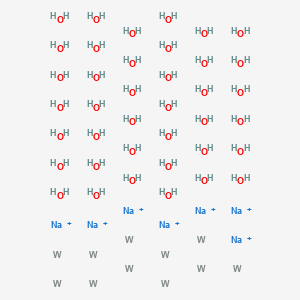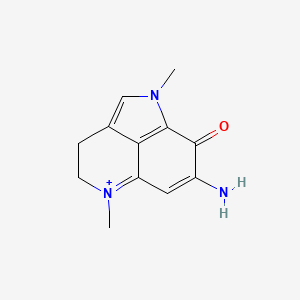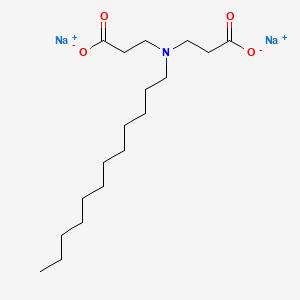
Disodium lauriminodipropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium lauriminodipropionate is a chemical compound widely used in the cosmetic industry. It is the disodium salt of a substituted propionic acid and functions primarily as a surfactant, hair conditioning agent, and antistatic agent in various formulations . This compound is known for its mildness and effectiveness, making it a popular choice in personal care products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of disodium lauriminodipropionate involves a two-step process . Initially, dodecylamine (also known as laurylamine) undergoes a Michael addition to acrylic acid or methyl acrylate in methanol. This reaction yields monopropionic acid methyl ester and dipropionic acid methyl ester. The resulting esters are then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maintain consistency and quality.
化学反应分析
Types of Reactions: Disodium lauriminodipropionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or halides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines.
科学研究应用
Disodium lauriminodipropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: The compound is employed in cell culture media and other biological assays due to its mildness and biocompatibility.
Medicine: this compound is used in topical formulations for its conditioning and antistatic properties.
作用机制
The mechanism of action of disodium lauriminodipropionate involves its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, enhancing the penetration of active ingredients in cosmetic formulations. Additionally, its antistatic properties help in reducing static charge buildup on hair and skin .
相似化合物的比较
- Sodium lauriminodipropionate
- Lauriminodipropionic acid
- Sodium lauraminopropionate
Comparison: Disodium lauriminodipropionate is unique due to its disodium salt form, which enhances its solubility and effectiveness as a surfactant. Compared to sodium lauriminodipropionate and lauriminodipropionic acid, this compound offers better performance in terms of conditioning and antistatic properties. Sodium lauraminopropionate, on the other hand, has limited data supporting its safety and efficacy .
属性
CAS 编号 |
3655-00-3 |
|---|---|
分子式 |
C18H35NNaO4 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
disodium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate |
InChI |
InChI=1S/C18H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;/h2-16H2,1H3,(H,20,21)(H,22,23); |
InChI 键 |
KRFRTHYSHLHKTK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.[Na] |
Key on ui other cas no. |
3655-00-3 26256-79-1 |
物理描述 |
Liquid |
Pictograms |
Corrosive |
相关CAS编号 |
14960-06-6 |
同义词 |
Deriphat Deriphat 160 Deriphat 160c N-dodecyl-N,N beta-imidopropionate N-lauryl iminodipropionate N-lauryl iminodipropionate, disodium salt N-lauryl iminodipropionate, monosodium salt, (beta)-isomer N-lauryl iminodipropionate, sodium salt, (beta)-isomer sodium lauriminodipropionate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


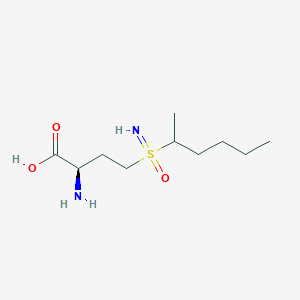
![[(2R)-2-(heptadec-10-enylcarbamoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1200737.png)
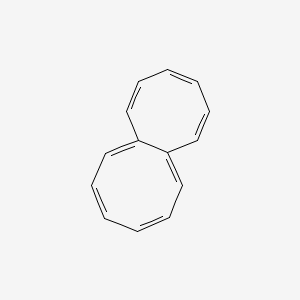
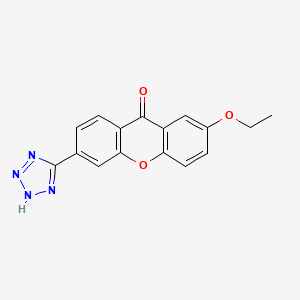
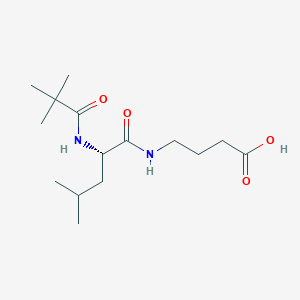
![[(6R)-3-(3,4-dichlorophenyl)-6-hydroxy-2-(propan-2-ylcarbamoyloxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl N-propan-2-ylcarbamate](/img/structure/B1200744.png)
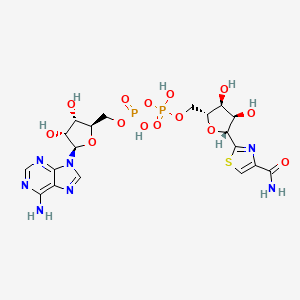
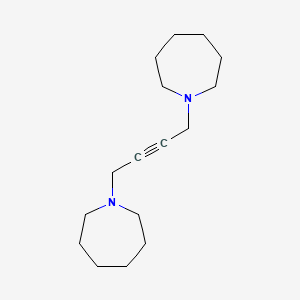
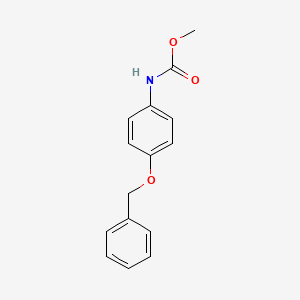
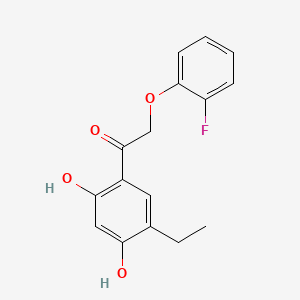
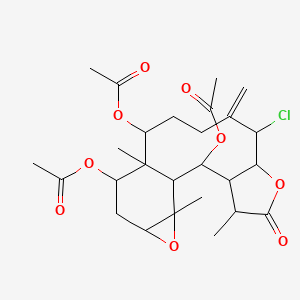
![8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B1200753.png)
